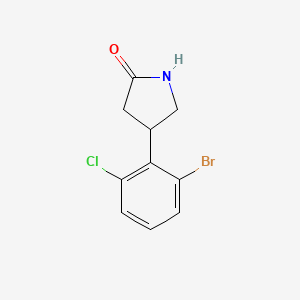

4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone

Description

Contextualizing the Research Significance of 2-Pyrrolidinone (B116388) Derivatives

The 2-pyrrolidinone, also known as γ-butyrolactam, is a five-membered lactam ring that serves as a foundational scaffold in a multitude of natural products and synthetic compounds. rdd.edu.iq This heterocyclic motif is of great interest to medicinal chemists due to its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets. The versatility of the 2-pyrrolidinone ring has led to its incorporation into a wide array of pharmacologically active agents with diverse therapeutic applications. researchgate.net

Derivatives of 2-pyrrolidinone have been shown to exhibit a remarkable range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. rdd.edu.iqresearchgate.netnih.gov This broad spectrum of activity underscores the importance of the 2-pyrrolidinone core as a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological receptors. Notable examples from this class include nootropic drugs like Piracetam and its analogs, which are used to enhance cognitive function, and various anticonvulsant agents. researchgate.net The introduction of different substituents onto the pyrrolidinone ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

Table 1: Examples of Bioactive 2-Pyrrolidinone Derivatives

| Compound Name | Therapeutic Class | Primary Biological Activity |

|---|---|---|

| Piracetam | Nootropic | Cognitive Enhancer |

| Levetiracetam | Anticonvulsant | Treatment of Epilepsy researchgate.net |

| Brivaracetam | Anticonvulsant | Treatment of Epilepsy researchgate.net |

| Seletracetam | Anticonvulsant | Investigational for Epilepsy researchgate.net |

| Povidone-iodine | Antiseptic | Broad-spectrum microbicide |

Rationale for Investigating 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone

The specific rationale for investigating 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone stems from established principles in medicinal chemistry. The introduction of a phenyl group at the 4-position of the pyrrolidinone ring is a known strategy for designing compounds with anticonvulsant and nootropic activities. researchgate.netmedchemexpress.com This structural modification can significantly influence the molecule's interaction with central nervous system targets.

Furthermore, the incorporation of halogen atoms is a powerful tool in drug design. researchgate.net Halogens such as bromine and chlorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netresearchgate.net The presence of halogens can lead to the formation of "halogen bonds," a type of noncovalent interaction that can contribute favorably to the stability of a drug-receptor complex. eurekaselect.comacs.org The specific ortho- and meta-positioning of the bromo and chloro substituents on the phenyl ring of 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone suggests a deliberate design to explore these steric and electronic effects, potentially leading to enhanced potency or a novel pharmacological profile compared to non-halogenated or mono-halogenated analogs.

Scope and Objectives of the Research Endeavor

A research endeavor focused on 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone would logically encompass several key stages. The initial scope would involve the development of a robust and efficient synthetic pathway to produce the compound in high purity. Various synthetic methods for creating 4-phenyl-2-pyrrolidone (B42324) derivatives have been documented, which could be adapted for this specific target. google.com

Upon successful synthesis, the primary objectives would include:

Structural Elucidation: Comprehensive characterization of the compound's chemical structure and stereochemistry using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Biological Screening: A systematic evaluation of the compound's biological activity across a range of relevant assays. Based on the activities of related structures, this would likely prioritize screening for anticonvulsant, anti-inflammatory, and other central nervous system effects. nih.govresearchgate.net

Computational Modeling: In silico studies, such as molecular docking, to predict potential biological targets and to understand the structural basis for its activity. nih.gov This would help to rationalize the experimental findings and guide further optimization.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to determine how modifications to the structure, particularly the halogen substitution pattern, affect its biological activity.

Fundamental Structural Aspects and Chemical Nomenclature

4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone is an organic compound characterized by a central pyrrolidin-2-one ring. The key structural features include:

A five-membered saturated heterocyclic ring containing a nitrogen atom.

A ketone functional group at the 2-position of the ring, defining it as a lactam (a cyclic amide).

A substituted phenyl ring attached to the carbon atom at the 4-position of the pyrrolidinone ring.

Two halogen substituents on the phenyl ring: a bromine atom at the 2-position and a chlorine atom at the 6-position relative to the point of attachment to the pyrrolidinone ring.

According to IUPAC nomenclature guidelines, the preferred name for this compound is 4-(2-Bromo-6-chlorophenyl)pyrrolidin-2-one . cuyamaca.eduiupac.org The numbering of the pyrrolidinone ring begins at the nitrogen atom as position 1 and proceeds around the ring to give the carbonyl carbon the lowest possible number (2).

Table 2: Chemical and Physical Properties of 4-(2-Bromo-6-chlorophenyl)pyrrolidin-2-one

| Property | Value |

|---|---|

| IUPAC Name | 4-(2-Bromo-6-chlorophenyl)pyrrolidin-2-one |

| Molecular Formula | C₁₀H₉BrClNO |

| Molecular Weight | 274.54 g/mol |

| CAS Number | Not available |

| Canonical SMILES | C1C(C(=O)NC1)C2=C(C=CC=C2Cl)Br |

| InChI Key | (Predicted) |

Properties

CAS No. |

60610-99-3 |

|---|---|

Molecular Formula |

C10H9BrClNO |

Molecular Weight |

274.54 g/mol |

IUPAC Name |

4-(2-bromo-6-chlorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9BrClNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) |

InChI Key |

ZBRQTAFELGAWRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=C(C=CC=C2Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Bromo 6 Chlorophenyl 2 Pyrrolidinone

Retrosynthetic Strategies for the 2-Pyrrolidinone (B116388) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the 4-aryl-2-pyrrolidinone core of 4-(2-bromo-6-chlorophenyl)-2-pyrrolidinone, several key disconnections can be envisioned, primarily focusing on the formation of the γ-lactam ring.

Common retrosynthetic strategies for 4-substituted-2-pyrrolidinones include:

Michael Addition/Cyclization: A primary and widely used approach involves the disconnection of the C4-C5 and N-C5 bonds. This leads to precursors suitable for a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular cyclization. For the target molecule, this would involve a derivative of (2-bromo-6-chlorophenyl)nitromethane and an acrylic acid ester.

Reductive Amination/Lactamization: Another strategy involves the disconnection of the N-C2 and C4-C5 bonds of the lactam ring. This points to a γ-keto acid or ester as a key intermediate. Reductive amination of the ketone with ammonia (B1221849) or an ammonia source, followed by intramolecular lactamization, would form the desired pyrrolidinone ring.

Friedel-Crafts Alkylation: A one-step approach could involve the direct alkylation of a pyrrolidinone with a dihalogenated benzene (B151609) derivative. However, this method can suffer from poor regioselectivity and harsh reaction conditions. google.com

Cycloaddition Reactions: [3+2] Cycloaddition reactions between an azomethine ylide and a suitable dipolarophile can also be a powerful tool for constructing the pyrrolidinone ring with high stereocontrol.

These general strategies provide a foundation for designing specific synthetic pathways to 4-(2-bromo-6-chlorophenyl)-2-pyrrolidinone.

Detailed Synthetic Pathways to 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone

A representative synthetic pathway is as follows:

Knoevenagel Condensation: The synthesis would commence with the Knoevenagel condensation of 2-bromo-6-chlorobenzaldehyde (B1282812) with diethyl malonate, catalyzed by a base such as piperidine, to yield diethyl (2-bromo-6-chlorobenzylidene)malonate.

Michael Addition: The resulting α,β-unsaturated diester would then undergo a Michael addition with nitromethane (B149229) in the presence of a suitable base like sodium ethoxide.

Reduction and Cyclization: The nitro group of the Michael adduct is then reduced to an amine, typically through catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C). The resulting amino diester undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to form the γ-lactam ring.

Decarboxylation: The final step would involve the hydrolysis and decarboxylation of the ester group at the 3-position of the pyrrolidinone ring to afford the target molecule, 4-(2-bromo-6-chlorophenyl)-2-pyrrolidinone.

Optimization of Reaction Conditions and Yields

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. For instance, polar aprotic solvents like DMF or DMSO are often used for Michael additions, while alcohols are typically employed for catalytic hydrogenations.

Temperature Control: Each step will have an optimal temperature range. The Knoevenagel condensation and Michael addition are often performed at room temperature or with gentle heating, whereas the reduction and cyclization steps may require elevated temperatures to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

pH Control: The pH of the reaction medium is critical, especially during the cyclization and decarboxylation steps. Acidic or basic conditions may be required to facilitate these transformations.

| Step | Parameter | Condition | Effect on Yield |

| Michael Addition | Base | Stronger bases (e.g., NaH) | May lead to higher yields but also side reactions |

| Temperature | Lower temperatures | Can improve diastereoselectivity in stereoselective variants | |

| Catalytic Hydrogenation | Catalyst | Raney Nickel vs. Pd/C | Raney Nickel is often effective for nitro group reduction |

| Hydrogen Pressure | Higher pressure | Generally increases the rate of reduction | |

| Cyclization/Decarboxylation | Acid/Base | Refluxing in aqueous acid | Effective for simultaneous hydrolysis and decarboxylation |

Catalyst Systems and Reagent Selection

The choice of catalysts and reagents is paramount for the success of the synthesis.

Base Catalysts: For the Knoevenagel condensation and Michael addition, organic bases like piperidine, triethylamine, or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are commonly used. For the Michael addition, stronger bases such as sodium hydride (NaH) or sodium ethoxide may be necessary.

Reduction Catalysts: Catalytic hydrogenation is a preferred method for the reduction of the nitro group due to its efficiency and cleaner reaction profile compared to stoichiometric reducing agents. Raney nickel is a cost-effective and highly active catalyst for this transformation. Palladium on carbon (Pd/C) is another excellent choice, though it can sometimes be more expensive.

Condensing Agents: If the cyclization of the amino acid intermediate is not spontaneous, condensing agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the amide bond formation.

Exploration of Stereoselective Synthesis Approaches

The 4-position of the pyrrolidinone ring in the target molecule is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of 4-(2-bromo-6-chlorophenyl)-2-pyrrolidinone is a significant objective, particularly for pharmaceutical applications. Several strategies can be employed to achieve stereoselectivity:

Chiral Auxiliaries: Attaching a chiral auxiliary to the acrylic ester starting material can direct the stereochemical outcome of the Michael addition. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of a chiral catalyst for the Michael addition is a more elegant and atom-economical approach. Chiral organocatalysts, such as proline derivatives, or chiral metal complexes can be used to control the stereochemistry of the carbon-carbon bond formation.

Enzymatic Resolution: A racemic mixture of the final product or a key intermediate can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.

Chiral Chromatography: Preparative chiral HPLC can be used to separate the enantiomers of the final product, although this method is often more suitable for smaller-scale syntheses.

Derivatization and Functionalization Strategies of the Parent Compound

The parent compound, 4-(2-bromo-6-chlorophenyl)-2-pyrrolidinone, possesses several reactive sites that can be targeted for further chemical modifications to create a library of derivatives.

N-Functionalization: The nitrogen atom of the lactam is a nucleophilic site and can be readily alkylated, acylated, or arylated. N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride. N-acylation can be performed with acyl chlorides or anhydrides. N-arylation can be accomplished through Buchwald-Hartwig amination. These modifications can significantly alter the physicochemical properties of the molecule.

Functionalization of the Aryl Ring: The bromine atom on the phenyl ring is a versatile handle for various cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can introduce new aryl or alkyl groups at the 2-position of the phenyl ring.

Heck Coupling: Palladium-catalyzed coupling with alkenes can be used to introduce vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system can install alkynyl moieties.

Buchwald-Hartwig Amination: The bromine can be substituted with various amines using a palladium catalyst.

Modification of the Lactam Ring: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would convert the 2-pyrrolidinone to a pyrrolidine (B122466).

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| N-Alkylation | Alkyl halide, NaH, DMF | Alkyl group on the nitrogen |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | Aryl group at the bromo-position |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base | Alkynyl group at the bromo-position |

| Lactam Reduction | LiAlH₄, THF | Conversion of carbonyl to methylene |

Considerations for Scalable Synthesis and Process Chemistry

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Process Safety: A thorough safety assessment of each step is crucial. The use of hazardous reagents like sodium hydride or flammable solvents needs to be carefully managed. Catalytic hydrogenation, while efficient, requires specialized equipment to handle hydrogen gas under pressure safely.

Reaction Efficiency and Atom Economy: Optimizing reaction conditions to maximize yield and minimize waste is a key aspect of process chemistry. The atom economy of the chosen synthetic route should also be evaluated.

Purification Methods: On a large scale, purification by chromatography is often not feasible. Crystallization, distillation, and extraction are preferred methods for isolating and purifying the final product and intermediates. The development of a robust crystallization procedure is often a critical step in process development.

Waste Management: The environmental impact of the synthesis must be considered. The generation of hazardous waste should be minimized, and appropriate disposal methods must be in place. The use of greener solvents and reagents should be explored.

Regulatory Compliance: For pharmaceutical applications, the synthesis must be conducted in compliance with Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final product.

Advanced Molecular Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical structure of novel compounds. For 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would be theoretically applied to confirm its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

¹H NMR: The proton spectrum would exhibit distinct signals corresponding to the protons on the pyrrolidinone ring and the aromatic ring. The diastereotopic protons of the methylene (B1212753) group adjacent to the carbonyl would likely appear as separate multiplets. The methine proton at the C4 position, being adjacent to a stereocenter, would also present a complex multiplet. The aromatic protons would show characteristic splitting patterns influenced by the bromine and chlorine substituents.

¹³C NMR: The carbon spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the pyrrolidinone ring would be observed at a characteristic downfield shift. The carbons of the aromatic ring would show shifts influenced by the electronegative halogen substituents.

A hypothetical table of expected chemical shifts is presented below.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C=O | - | ~175 |

| CH (C4) | Multiplet | ~45-55 |

| CH₂ (C3) | Multiplet | ~35-45 |

| CH₂ (C5) | Multiplet | ~40-50 |

| Aromatic CH | Multiplet (7.0-7.5) | ~125-140 |

| C-Br | - | ~115-125 |

| C-Cl | - | ~130-140 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing both bromine and chlorine atoms, with their distinct isotopic abundances.

Key expected fragments in the mass spectrum would arise from the cleavage of the pyrrolidinone ring and the loss of the halogen substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

IR Spectroscopy: The IR spectrum of 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the range of 1650-1700 cm⁻¹. Other significant peaks would include N-H stretching vibrations and C-H stretching from the aliphatic and aromatic portions of the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to the electronic transitions within the aromatic chromophore. The presence of the halogen substituents on the phenyl ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenyl-pyrrolidinone.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if chiral. Although a specific crystal structure for 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone is not publicly documented, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups.

Computational Chemistry and Molecular Modeling Insights

In the absence of extensive experimental data, computational chemistry provides valuable insights into the molecular properties of 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict a variety of molecular properties. These calculations can provide optimized molecular geometries, which can be compared with potential X-ray crystallography data. Furthermore, theoretical NMR and IR spectra can be calculated to aid in the interpretation of experimental spectra.

Computational methods can also be used to determine electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). These calculations can offer insights into the reactivity and potential intermolecular interactions of the molecule.

Investigating Biological Activity and Molecular Mechanisms

In Vitro Biological Assay Development and Screening Methodologies

In vitro assays are fundamental in determining the biological activity of a compound by studying its effects on isolated enzymes, receptors, or cells in a controlled environment.

The investigation of a compound's ability to modulate enzyme activity is a primary step in understanding its mechanism of action. For instance, a series of N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones, which are structurally related to 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone, have been designed and synthesized as potential inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). nih.gov PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. nih.gov

The inhibitory activities of these synthesized compounds were evaluated, and the results demonstrated that the substitution pattern on the phenyl ring significantly impacts their efficacy. nih.gov This underscores the importance of the electronic and steric properties of the substituents in the interaction with the enzyme's active site. nih.gov The study confirmed that a single carbonyl group in the pyrrolidinone ring is essential for PPO inhibition. nih.gov

| Compound | Substituents on Phenyl Ring | PPO Inhibition (ki, µM) |

|---|---|---|

| Analog C6 | 4-Chloro, 2-Fluoro, 5-Propoxy | 0.095 |

| Analog C7 | 5-Allyloxy, 4-Chloro, 2-Fluoro | 0.12 |

Receptor binding assays are crucial for identifying and characterizing the interaction of a compound with specific cellular receptors. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. nih.gov The test compound is then introduced to determine its ability to displace the labeled ligand, thereby indicating its affinity for the receptor. nih.gov The equilibrium dissociation constant (Ki) can be calculated from the concentration of the compound that displaces 50% of the labeled ligand (IC50). nih.gov

Cell-based functional assays provide insights into the physiological response of a cell to a compound. nih.gov These assays can measure a variety of cellular processes, including cell proliferation, cytotoxicity, and changes in second messenger levels. nih.gov Reporter gene studies are a specific type of cell-based assay where a reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of a specific promoter. The activity of the reporter gene can then be used as a measure of the activation or inhibition of a particular signaling pathway by the test compound.

For a compound like 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone, cell-based assays could be employed to assess its effects on cancer cell lines, neuronal cells, or immune cells, depending on the therapeutic area of interest. For example, studies on pyrrolidine (B122466) bis-cyclic guanidine (B92328) derivatives have utilized a β-galactosidase reporter gene assay to assess their agonist activity at melanocortin receptors. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR analyses are cornerstones of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity and physicochemical properties, respectively.

The systematic modification of a lead compound's structure allows for the exploration of SAR. For the 4-phenyl-2-pyrrolidinone scaffold, modifications can be made to the pyrrolidinone ring, the phenyl ring, and the substituents on either ring. nih.gov

In the context of PPO inhibitors, various N-phenyl pyrrolidin-2-one analogs were synthesized to probe the SAR. nih.gov These syntheses involved creating derivatives with different substituents on the phenyl ring to evaluate the impact of electronic and steric factors on inhibitory activity. nih.gov Similarly, studies on other pyrrolidinone derivatives have involved the synthesis of analogs with varied substituents at different positions of the pyrrolidine ring to optimize activity for targets such as poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2). nih.gov

Computational methods are invaluable tools for understanding and predicting the activity of compounds. QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov

For the N-phenyl pyrrolidin-2-one and N-phenyl-1H-pyrrol-2-one series of PPO inhibitors, a predictive comparative molecular field analysis (CoMFA) model was developed. nih.gov CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.gov The developed model had a conventional correlation coefficient (r²) of 0.980 and a cross-validated coefficient (q²) of 0.518, indicating good predictive ability. nih.gov This model provided a rational explanation for the effects of different substituents on PPO inhibition, guiding the design of more potent inhibitors. nih.gov Such modeling could be instrumental in predicting the biological activity of 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone and prioritizing the synthesis of novel, potentially more active analogs.

Elucidation of Molecular Mechanisms of Action

Detailed investigations into the molecular mechanisms of action for 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone have not been reported. The following sections outline the standard methodologies that would be employed in such an investigation, should research on this compound be undertaken.

Target Identification and Validation Approaches

The initial step in understanding the mechanism of action of a novel compound is the identification of its molecular target(s). A variety of approaches are typically utilized for this purpose:

Affinity-Based Methods: These techniques, such as affinity chromatography and chemical proteomics, would involve immobilizing the compound on a solid support to capture its binding partners from cell lysates. The captured proteins would then be identified using mass spectrometry.

Genetic and Genomic Approaches: Methods like drug-induced haploinsufficiency profiling or CRISPR-Cas9 screening in model organisms (e.g., yeast, human cell lines) could identify genes that, when modified, confer sensitivity or resistance to the compound, thereby pointing to its target or pathway.

Computational Methods: In silico approaches, including molecular docking and pharmacophore modeling, could be used to predict potential protein targets based on the three-dimensional structure of 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone. These predictions would then require experimental validation.

Cellular Pathway Analysis and Modulatory Effects

Once a potential target is identified, the subsequent step is to understand how the compound's interaction with its target affects cellular pathways. This is typically achieved through:

Transcriptomic and Proteomic Analysis: Techniques such as RNA sequencing (RNA-Seq) and quantitative mass spectrometry-based proteomics would be used to analyze global changes in gene and protein expression in cells treated with the compound. This can provide insights into the cellular processes that are modulated.

Signaling Pathway Analysis: Western blotting and reporter gene assays are standard methods to investigate the effect of the compound on specific signaling pathways. For instance, if a kinase is identified as a target, the phosphorylation status of its downstream substrates would be examined.

Metabolomic Analysis: This approach would assess changes in the cellular metabolome following treatment with the compound, providing a functional readout of its effects on cellular biochemistry.

Preclinical Pharmacological and in Vivo Efficacy Studies

Pharmacodynamics (PD) Biomarker Identification and Validation:No research detailing the biomarkers used to assess the biological effects of this specific compound could be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline and focuses solely on 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone.

Efficacy Assessment in Preclinical Disease Models

Information regarding the evaluation of 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone in preclinical disease models is not available in the reviewed scientific literature.

Advanced Applications and Translational Research Perspectives

Development of Chemical Probes and Research Tools

There is no available information on the development or use of 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone as a chemical probe. The design of such tools requires detailed knowledge of the compound's biological target and mechanism of action, which is currently not documented.

Strategies for Conjugation Chemistry and Prodrug Design

No studies have been published detailing methods for the chemical modification of 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone for the purposes of creating conjugates or prodrugs. Such research would be predicated on having an established biological activity or therapeutic potential to enhance.

Formulation Considerations for Biological Application

Research into the formulation of 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone for in vitro or in vivo applications is not present in the literature. This includes data on its solubility, stability, and compatibility with various delivery vehicles.

Potential for Integration into Synergistic Therapeutic Strategies

Without established biological activity or a known mechanism of action, there is no basis in the current scientific literature to propose or evaluate synergistic therapeutic strategies involving 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone.

Regulatory Science Considerations in Early-Stage Drug Discovery Research

The regulatory pathway for any new chemical entity is complex. However, in the absence of any preclinical or discovery-phase data for 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone, any discussion of regulatory science considerations would be purely speculative and not based on specific findings for this compound.

Future Research Directions and Unaddressed Scientific Questions

Emerging Methodologies for Compound Characterization and Activity Profiling

A crucial first step in investigating a novel compound like 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone is a thorough characterization of its physicochemical properties and a broad assessment of its biological activity. Modern methodologies offer unprecedented depth in this initial phase of research.

Advanced spectroscopic and crystallographic techniques are essential for confirming the compound's structure and stereochemistry. While standard methods provide basic characterization, emerging techniques can offer deeper insights into its conformational dynamics and potential interactions with biological macromolecules.

High-throughput screening (HTS) and high-content screening (HCS) are powerful tools for initial activity profiling. These automated platforms can test the compound against a vast array of cell lines and biological assays, providing a preliminary sketch of its potential therapeutic applications or toxicological liabilities. Furthermore, chemoproteomics approaches can help in identifying potential protein binding partners directly in a cellular context.

Table 1: Methodologies for Characterization and Activity Profiling

| Methodology | Application for 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone |

| Advanced NMR Spectroscopy | Elucidation of 3D structure in solution and dynamic properties. |

| X-ray Crystallography | Definitive determination of the solid-state structure. |

| High-Throughput Screening (HTS) | Rapid screening against large panels of biological targets. |

| High-Content Screening (HCS) | Analysis of cellular phenotypes upon compound treatment. |

| Chemoproteomics | Identification of direct protein targets in a biological system. |

| Computational Modeling | Prediction of physicochemical properties and potential biological targets. |

Identification of Novel Biological Targets and Therapeutic Indications

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. For instance, some N-phenyl pyrrolidin-2-one derivatives have been investigated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov The specific substitution pattern of 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone—with bromine and chlorine atoms on the phenyl ring—suggests that it may have unique biological activities.

Identifying the specific biological targets of this compound is a significant scientific question. A combination of computational and experimental approaches will be necessary. In silico methods, such as molecular docking and pharmacophore modeling, can predict potential targets based on structural similarity to known ligands. These computational hypotheses must then be validated through in vitro binding assays and functional assays.

The discovery of novel biological targets could open up new therapeutic avenues. Depending on its mechanism of action, 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone could potentially be developed for a range of diseases. For example, various substituted pyrrolidinones have been explored for their anticonvulsant, antimicrobial, and anticancer activities. researchgate.netiapchem.org

Opportunities for Combinatorial Approaches and Polypharmacology

Once initial activity is identified, combinatorial chemistry can be employed to synthesize a library of analogues based on the 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone scaffold. By systematically modifying the substituents on the phenyl ring and the pyrrolidinone core, it is possible to explore the structure-activity relationship (SAR) and optimize the compound's potency, selectivity, and pharmacokinetic properties.

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is a growing trend in drug discovery. nih.gov This approach can be particularly effective for complex diseases. nih.gov Future research should investigate whether 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone or its derivatives exhibit a polypharmacological profile. A well-designed multitarget drug could offer enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

Table 2: Potential for Combinatorial Library and Polypharmacology

| Approach | Rationale | Potential Outcome |

| Combinatorial Chemistry | Explore Structure-Activity Relationships (SAR). | Optimized lead compounds with improved properties. |

| Polypharmacology | A single molecule hitting multiple targets for synergistic effects. | Development of novel therapeutics for complex diseases. |

Ethical Considerations in Preclinical Chemical and Biological Research

All preclinical research must be conducted under a strict ethical framework, particularly when it involves animal testing. srce.hr Good Laboratory Practices (GLP) must be followed to ensure the quality and integrity of the data. biobostonconsulting.com

For a novel compound like 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone, it is imperative to have a strong scientific rationale before proceeding to animal studies. srce.hr This includes in vitro and computational studies to provide evidence of potential efficacy and to estimate a safe starting dose. srce.hr

The principles of the 3Rs (Replacement, Reduction, and Refinement) should guide any animal research. srce.hr Researchers have an ethical obligation to use alternative methods whenever possible, to minimize the number of animals used, and to refine experimental procedures to minimize animal suffering. srce.hr Furthermore, there should be clear "intercession time points" established in study protocols to terminate experiments if severe adverse effects are observed or if there is no indication of the desired effect. srce.hr

Remaining Challenges and Research Gaps in the Field

The primary challenge in the study of 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone is the current lack of published data. A significant research gap exists regarding its synthesis, characterization, biological activity, and potential therapeutic applications.

Key research questions that need to be addressed include:

What is a scalable and efficient synthesis route for 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone?

What are its fundamental physicochemical properties, such as solubility, stability, and lipophilicity?

What is its profile of biological activity, and what are its specific molecular targets?

What is its preliminary safety and toxicity profile?

Addressing these questions will require a concerted effort from synthetic chemists, pharmacologists, and toxicologists. The path from a novel chemical entity to a potential therapeutic agent is long and challenging, but for compounds like 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone, the journey begins with fundamental research to fill these knowledge gaps.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone, and how can reaction yields be optimized?

Methodological Answer:

- Key Steps :

- Suzuki-Miyaura Coupling : React 2-bromo-6-chlorophenylboronic acid (CAS 1107580-65-3, >97% purity ) with a pyrrolidinone precursor (e.g., 2-pyrrolidinone triflate) under Pd catalysis. Optimize ligand choice (e.g., SPhos) and solvent (toluene/ethanol) .

- Buchwald-Hartwig Amination : Use a halogenated pyrrolidinone intermediate and aryl halide coupling partners. Monitor reaction progress via HPLC (>97% purity thresholds ).

- Yield Optimization :

- Vary temperature (80–120°C) and catalyst loading (1–5 mol% Pd).

- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers validate the structural integrity of 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns using - and -NMR. Compare aromatic proton shifts to analogous bromo-chloro-phenyl compounds (e.g., 2-bromo-4-chlorophenylacetic acid ).

- X-ray Crystallography : Resolve crystal structures (monoclinic system, space group C2/c ) to verify bond angles and torsional strain in the pyrrolidinone ring.

- High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H] to theoretical molecular weight (CHBrClNO: 274.55 g/mol).

Q. What are the primary reactivity profiles of this compound under nucleophilic or electrophilic conditions?

Methodological Answer:

- Nucleophilic Substitution :

- Electrophilic Aromatic Substitution :

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Modeling Workflow :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311++G(d,p) to minimize energy.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess reactivity in cross-coupling reactions .

- Transition-State Modeling : Identify steric hindrance from the pyrrolidinone ring using NBO analysis .

Q. What are the mechanistic implications of steric effects in cross-coupling reactions involving this compound?

Methodological Answer:

Q. How does the compound interact with biological targets (e.g., enzymes) in preliminary in vitro studies?

Methodological Answer:

- Assay Design :

- Metabolic Stability :

Q. How can researchers resolve contradictions in reported crystallographic data for halogenated pyrrolidinones?

Methodological Answer:

- Data Reconciliation :

- Refinement Protocols :

Q. What safety protocols are critical for handling 4-(2-Bromo-6-chlorophenyl)-2-pyrrolidinone?

Methodological Answer:

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Store at 0–6°C .

- Waste Disposal : Segregate halogenated waste and use licensed disposal services (per PRTR regulations ).

- Emergency Procedures : Neutralize spills with activated carbon; avoid inhalation (P305+P351+P338 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.